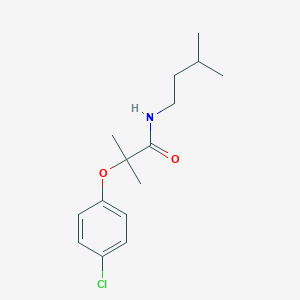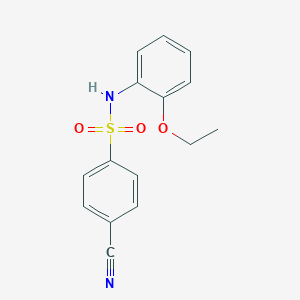
2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide, also known as fenclonine, is a chemical compound that has been extensively studied for its pharmacological properties. Fenclonine is a selective inhibitor of tryptophan hydroxylase, an enzyme that plays a key role in the synthesis of serotonin.
Mechanism of Action
Fenclonine selectively inhibits tryptophan hydroxylase, an enzyme that converts tryptophan to 5-hydroxytryptophan, which is then converted to serotonin. By inhibiting tryptophan hydroxylase, 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide reduces serotonin synthesis, leading to a decrease in serotonin levels in the brain.
Biochemical and Physiological Effects:
Fenclonine has been shown to reduce serotonin levels in the brain, leading to changes in behavior and mood. It has also been shown to affect other neurotransmitters, such as dopamine and norepinephrine. Fenclonine has been used to study the role of serotonin in various physiological processes, including sleep, appetite, and sexual behavior.
Advantages and Limitations for Lab Experiments
Fenclonine is a useful tool in studying the role of serotonin in behavior and neurological diseases. Its selective inhibition of tryptophan hydroxylase allows for the specific manipulation of serotonin levels in the brain. However, its use is limited by its potential toxicity and the need for precise dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide. One area of interest is the study of the effects of serotonin depletion on cognitive function and the development of depression. Another area of interest is the development of more selective inhibitors of tryptophan hydroxylase that can be used to study the role of serotonin in specific physiological processes. Additionally, the potential use of 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide in the treatment of neurological diseases such as Parkinson's and Alzheimer's is an area of ongoing research.
Synthesis Methods
Fenclonine can be synthesized by combining 4-chlorophenol, isopentylamine, and 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide.
Scientific Research Applications
Fenclonine has been extensively studied for its pharmacological properties, particularly its ability to inhibit serotonin synthesis. This has led to its use in various research applications, including the study of serotonin's role in behavior, mood disorders, and neurological diseases. Fenclonine has also been used in the study of the effects of serotonin depletion on cognitive function and the development of depression.
properties
Product Name |
2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-11(2)9-10-17-14(18)15(3,4)19-13-7-5-12(16)6-8-13/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
SELLNLVIKRNIDP-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)



![Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263611.png)